molecular formula C6H6FNO2 B1446512 2-Fluoro-5-hydroxy-3-methoxypyridine CAS No. 1227511-69-4

2-Fluoro-5-hydroxy-3-methoxypyridine

Cat. No. B1446512
M. Wt: 143.12 g/mol
InChI Key: DMYYJICLEHJWKL-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-methoxypyridine is a chemical compound with the molecular formula C6H6FNO2 and a molecular weight of 143.12 . It is also known by its IUPAC name, 6-fluoro-5-methoxy-3-pyridinol .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-hydroxy-3-methoxypyridine is 1S/C6H6FNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-5-hydroxy-3-methoxypyridine is stored at temperatures between 2-8°C .

Scientific Research Applications

Fluorinated pyridines, which include compounds like 2-Fluoro-5-hydroxy-3-methoxypyridine, are of interest in various fields due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

In the field of medicinal chemistry, fluoropyridines are used as potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

  • Organic Synthesis : As an organofluorine, 2-Fluoro-5-hydroxy-3-methoxypyridine is often used in organic chemistry investigations . Organofluorines are known for their reactivity and are used in a variety of chemical reactions .

  • Drug Synthesis : Fluorinated pyridines, including 2-Fluoro-5-hydroxy-3-methoxypyridine, are used in medicinal chemistry, potentially as imaging agents for various biological applications .

  • Suzuki–Miyaura Coupling : This compound might be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and conductive polymers .

  • Organic Synthesis : As an organofluorine, 2-Fluoro-5-hydroxy-3-methoxypyridine is often used in organic chemistry investigations . Organofluorines are known for their reactivity and are used in a variety of chemical reactions .

  • Drug Synthesis : Fluorinated pyridines, including 2-Fluoro-5-hydroxy-3-methoxypyridine, are used in medicinal chemistry, potentially as imaging agents for various biological applications .

  • Suzuki–Miyaura Coupling : This compound might be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and conductive polymers .

Safety And Hazards

The safety information for 2-Fluoro-5-hydroxy-3-methoxypyridine includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

6-fluoro-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYJICLEHJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxy-3-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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